molecular formula C15H16N2 B14672540 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline CAS No. 41148-73-6

8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline

Cat. No.: B14672540
CAS No.: 41148-73-6
M. Wt: 224.30 g/mol
InChI Key: ZYGMNYOQVUCXTK-UHFFFAOYSA-N
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Description

8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenanthrolines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of methyl groups at specific positions enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key factors include maintaining optimal temperature, pressure, and reaction time to maximize output .

Chemical Reactions Analysis

Types of Reactions: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline stands out due to its specific methyl substitutions, which enhance its chemical stability and reactivity. These modifications make it more suitable for certain applications, such as forming stable metal complexes and exhibiting unique biological activities .

Properties

CAS No.

41148-73-6

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

8,8,10-trimethyl-7H-1,7-phenanthroline

InChI

InChI=1S/C15H16N2/c1-10-9-15(2,3)17-12-7-6-11-5-4-8-16-14(11)13(10)12/h4-9,17H,1-3H3

InChI Key

ZYGMNYOQVUCXTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C3=C(C=CC=N3)C=C2)(C)C

Origin of Product

United States

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